molecular formula C21H22N2OS B11352260 4-tert-butyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

4-tert-butyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11352260
M. Wt: 350.5 g/mol
InChI Key: ZAEKDVUPSXLEBU-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a tert-butyl group, a pyridinyl group, and a thiophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Pyridinyl Group: This step may involve a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Attachment of the Thiophenyl Group: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the pyridinyl or benzamide moieties, potentially forming amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts for Coupling Reactions: Palladium-based catalysts for Suzuki or Stille coupling.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible pharmacological applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the tert-butyl group, which might affect its chemical properties and biological activity.

    4-TERT-BUTYL-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the thiophenyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of the tert-butyl, pyridinyl, and thiophenyl groups in 4-TERT-BUTYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H22N2OS

Molecular Weight

350.5 g/mol

IUPAC Name

4-tert-butyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H22N2OS/c1-21(2,3)17-11-9-16(10-12-17)20(24)23(15-18-7-6-14-25-18)19-8-4-5-13-22-19/h4-14H,15H2,1-3H3

InChI Key

ZAEKDVUPSXLEBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3

Origin of Product

United States

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